molecular formula C16H14N2OS B4196200 2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole

2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole

Cat. No. B4196200
M. Wt: 282.4 g/mol
InChI Key: GAHBZGQLIALIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Mechanism of Action

The mechanism of action of 2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and proteins that are essential for cell growth and survival. For example, it has been shown to inhibit the activity of topoisomerase II, a protein that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole has several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit viral replication. In addition, it has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole in lab experiments is its versatility. It can be used in various assays to investigate its potential applications in different fields. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to both cancer and normal cells at high concentrations.

Future Directions

There are several future directions for the research of 2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole. One of the directions is to investigate its potential use as an anticancer agent in vivo. In addition, further studies can be conducted to investigate its potential use as an antibacterial, antifungal, and antiviral agent. Furthermore, studies can be conducted to investigate its potential use in other fields such as material science and agriculture.
Conclusion:
In conclusion, 2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole in different fields.

Scientific Research Applications

2-[(2-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has also been investigated for its potential use as an antibacterial, antifungal, and antiviral agent.

properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-7-5-6-10-14(12)11-20-16-18-17-15(19-16)13-8-3-2-4-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHBZGQLIALIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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